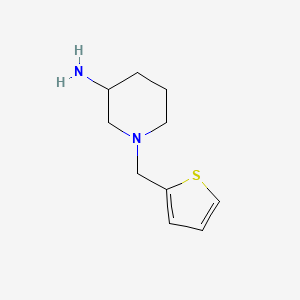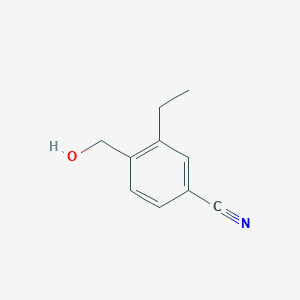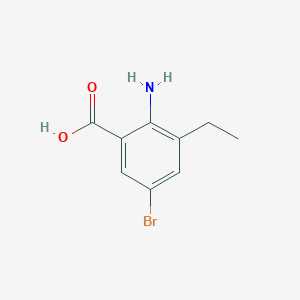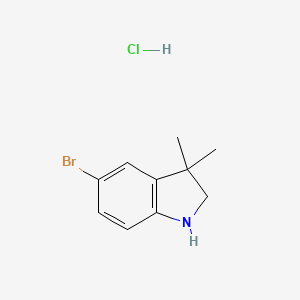
3-Bromo-2,4,6-trimethylpyridine
Vue d'ensemble
Description
3-Bromo-2,4,6-trimethylpyridine is a chemical compound with the molecular formula C8H10BrN and a molecular weight of 200.08 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code of 3-Bromo-2,4,6-trimethylpyridine is 1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 . This indicates that the molecule consists of a pyridine ring with three methyl groups and one bromine atom attached to it .Physical And Chemical Properties Analysis
3-Bromo-2,4,6-trimethylpyridine is a liquid . It has a density of 0.917 g/mL at 25 °C . The compound is slightly soluble in acetonitrile and chloroform .Applications De Recherche Scientifique
Organic Synthesis
2,4,6-Trimethylpyridine is used in organic syntheses, for example, for dehydrohalogenation, by binding the formed hydrogen halides . As a brominated derivative, 3-Bromo-2,4,6-trimethylpyridine could potentially be used in similar reactions where a bromine atom is required.
Preparation of N-acyl Aminocoumarins
2,4,6-Trimethylpyridine has been used in the preparation of a library of N-acyl aminocoumarins bearing low-molecular-weight N-acyl groups . The brominated derivative could potentially be used in similar synthetic pathways.
Tissue Fixative for Electron Microscopy
2,4,6-Trimethylpyridine has been used as a tissue fixative for electron microscopy . It’s possible that the brominated derivative could have similar applications, although further research would be needed to confirm this.
Proteomics Research
3-Bromo-2,4,6-trimethylpyridine is mentioned as a biochemical for proteomics research . This suggests that it could be used in the study of proteins, their structures, and functions.
Solvent for Cleavage of Hindered Esters
2,4,6-Trimethylpyridine has been used as a solvent for the cleavage of hindered esters by anhydrous lithium iodide . The brominated derivative might have similar solvent properties.
Oxidation Reactions
By oxidation of the methyl groups with potassium permanganate, collidinic acid is obtained . It’s possible that 3-Bromo-2,4,6-trimethylpyridine could undergo similar oxidation reactions.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2,4,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJRNSEQXUVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648817 | |
| Record name | 3-Bromo-2,4,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,6-trimethylpyridine | |
CAS RN |
23079-73-4 | |
| Record name | 3-Bromo-2,4,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



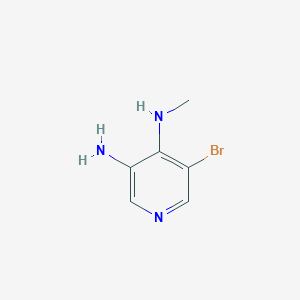
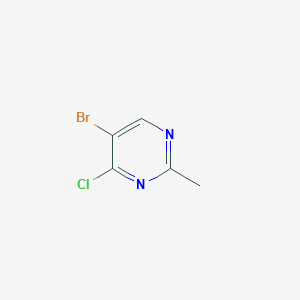
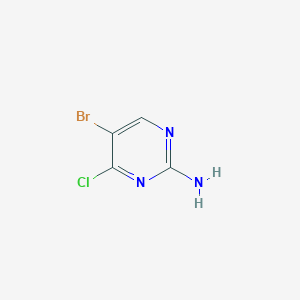
![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)
![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)
